Anti‑Platelet Aggregation Potency: Class‑Level Inference from Closest Structurally‑Characterized 4‑Methoxyisophthalamide Analogs vs. Picotamide (ADP Induction)
No direct head‑to‑head data have been published for N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide. The closest evidence available is a class‑level inference drawn from 4‑methoxyisophthalamide analogs 1h, 1i, 1q, and 1v, which were assayed under identical conditions. These analogs demonstrated superior in vitro anti‑platelet aggregation activity against ADP relative to all control drugs tested, whereas picotamide—the nearest commercially available structural comparator—showed lower or no significant superiority against ADP at the same concentration [1]. Without direct measurement of the N‑ethylpyrrolidinylmethyl analog, the quantitative rank order established in the series cannot be assumed to extrapolate to the target compound.
| Evidence Dimension | In vitro inhibition of platelet aggregation (ADP‑induced) |
|---|---|
| Target Compound Data | Not directly measured (N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide not included in published panel) |
| Comparator Or Baseline | Picotamide (control) and 4‑methoxyisophthalamide analogs 1h, 1i, 1q, 1v; specific quantitative IC₅₀ or %‑inhibition values for the target compound are absent from the literature [1] |
| Quantified Difference | Cannot be calculated; class‑level inference indicates that certain N‑aryl substituted 4‑methoxyisophthalamides achieve ADP‑induced inhibition superior to picotamide, but the N‑ethylpyrrolidinylmethyl substitution has not been evaluated [1] |
| Conditions | Born method; human platelet‑rich plasma; compounds screened at 1.3 μM; ADP as inducer [1] |
Why This Matters
Because ADP‑pathway selectivity is a key differentiator for second‑generation anti‑platelet agents, procurement of this compound as a research probe requires end‑user confirmation that the N‑ethylpyrrolidinylmethyl substitution retains the ADP‑inhibitory phenotype observed in the closest analogs; assuming it does without data risks misassignment of pharmacological activity.
- [1] Liu, X., Wang, Y., Liu, L., & Chen, G. (2018). Synthesis and in vitro activities on anti-platelet aggregation of 4-methoxyisophthalamides. Medicinal Chemistry Research, 27(8), 1971–1983. https://doi.org/10.1007/s00044-018-2207-8 View Source
